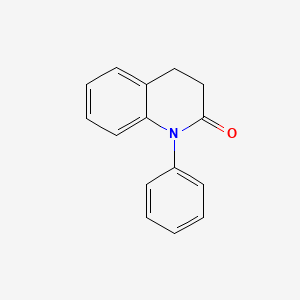

1-Phenyl-3,4-dihydroquinolin-2(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H13NO |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

1-phenyl-3,4-dihydroquinolin-2-one |

InChI |

InChI=1S/C15H13NO/c17-15-11-10-12-6-4-5-9-14(12)16(15)13-7-2-1-3-8-13/h1-9H,10-11H2 |

InChI Key |

KZVGADOBXOOISP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C2=CC=CC=C21)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Phenyl 3,4 Dihydroquinolin 2 1h One and Its Analogues

Foundational Cyclization Strategies for Dihydroquinolinone Ring Formation

The construction of the dihydroquinolinone ring system often relies on fundamental cyclization reactions that have been refined over time. These include acid-catalyzed ring closures and condensation reactions, which form the bedrock of many synthetic pathways to this heterocyclic scaffold.

Acid-Catalyzed Cyclization Approaches, including those from 2-aminobenzylamine Derivatives

Acid-catalyzed cyclization is a cornerstone in the synthesis of heterocyclic compounds, including dihydroquinolinones. This approach typically involves the intramolecular reaction of a suitably functionalized acyclic precursor, where a protic or Lewis acid facilitates the ring-closing step. One common strategy involves the cyclization of N-substituted 2-aminobenzylamines. beilstein-journals.orgnih.gov While often employed for the synthesis of dihydroquinazolines, the underlying principles can be adapted for dihydroquinolinone synthesis. beilstein-journals.orgnih.govbeilstein-journals.orgnih.gov The process generally requires the presence of a carbonyl donor to form the lactam ring of the quinolinone. beilstein-journals.org

The general synthetic pathway often involves the initial functionalization of 2-aminobenzylamine (2-ABA) followed by a cyclodehydration step. nih.gov For instance, N-acylation of 2-ABA can provide the necessary amide precursor, which can then undergo intramolecular cyclization under acidic conditions, although this can sometimes require high temperatures or long reaction times. beilstein-journals.org The choice of acid catalyst is crucial and can range from traditional mineral acids to reagents like polyphosphoric acid (PPA) or its esters (PPE), which are effective dehydrating agents that can promote the cyclization. researchgate.netdocumentsdelivered.com Microwave-assisted cyclization has also been shown to be an efficient method for promoting these ring closures, often leading to shorter reaction times and higher yields. researchgate.net

Condensation Reactions involving Anilines and Carbonyl Compounds

Condensation reactions provide a direct and versatile route to the dihydroquinolinone skeleton. These reactions typically involve the coupling of anilines with suitable carbonyl-containing compounds, followed by a cyclization event. A three-component reaction of aromatic amines, aldehydes, and 1,3-dicarbonyl compounds represents an efficient method for the synthesis of dihydroquinoline derivatives. nih.gov

For example, the reaction of anilines with aromatic aldehydes and a suitable C3-synthon can lead to the formation of the dihydroquinoline ring. The synthesis of dihydroquinoline embelin (B1684587) derivatives from embelin, anilines, and aromatic aldehydes in the presence of a catalyst like silver triflate (AgOTf) showcases this approach. nih.gov The proposed mechanism involves the initial formation of a Knoevenagel adduct, followed by a nucleophilic addition of the aniline (B41778) and a subsequent electrocyclic ring closure to form the dihydroquinoline core. nih.gov

Another classic example is the reaction of anilines with formaldehyde, which is a key industrial process for producing methylene (B1212753) diphenyl diamine, a precursor to polyurethanes. mdpi.com While the primary product is not a dihydroquinolinone, the underlying chemistry of aniline condensation with a carbonyl compound is fundamental. The reaction proceeds through the formation of various intermediates, including N-hydroxymethylaniline and aminals, with the reaction outcome being highly dependent on the reaction conditions, particularly the acidity. mdpi.com By carefully selecting the aniline and a dicarbonyl compound or its equivalent, this condensation strategy can be tailored to yield the desired dihydroquinolinone structure.

Transformation and Rearrangement-Based Syntheses of the 1-Phenyl-3,4-dihydroquinolin-2(1H)-one Skeleton

Beyond direct cyclization, the this compound framework can be accessed through elegant molecular rearrangements. These methods often involve the transformation of a pre-existing ring system into the desired dihydroquinolinone core.

Schmidt Rearrangement Protocols for Dihydroquinolinone Derivatives

The Schmidt reaction is a powerful tool in organic synthesis for converting ketones into amides or lactams through an acid-catalyzed reaction with hydrazoic acid (HN₃) or an alkyl azide (B81097). researchgate.netorganic-chemistry.orgwikipedia.org This rearrangement has been successfully applied to the synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives from corresponding cyclic ketones. researchgate.net

A notable application of this methodology is the synthesis of (E)-3-arylidene-4-phenyl-3,4-dihydroquinolin-2(1H)-ones from (E)-2-arylidene-3-phenyl-2,3-dihydro-1H-inden-1-ones. researchgate.net In this process, the five-membered ring of the indenone precursor is expanded to the six-membered lactam ring of the dihydroquinolinone. The reaction is typically mediated by sodium azide (NaN₃) in the presence of a strong acid like sulfuric acid (H₂SO₄) in a solvent such as chloroform. researchgate.net The rearrangement proceeds via aryl migration, and notably, the configuration of the exocyclic double bond is retained during the transformation. researchgate.net

The proposed mechanism involves the initial protonation of the carbonyl group of the indenone, followed by a nucleophilic attack of hydrazoic acid. Subsequent dehydration leads to an intermediate that undergoes rearrangement with the expulsion of dinitrogen gas to form the dihydroquinolinone product. This method provides a direct route to functionalized dihydroquinolinones from readily available starting materials.

| Product | Substituent (Ar) | Yield (%) |

|---|---|---|

| 4a | Phenyl | 67.5 |

| 4b | 4-Chlorophenyl | 64.2 |

| 4c | 4-Methylphenyl | 61.8 |

| 4d | 4-Methoxyphenyl | 59.3 |

| 4e | 3,4-Dimethoxyphenyl | 65.4 |

Advanced Catalytic Annulation Methods for this compound Frameworks

Modern synthetic chemistry has seen the emergence of powerful catalytic methods for the construction of complex molecular architectures. These advanced strategies, including metal-free approaches, offer mild and efficient routes to the this compound skeleton.

Metal-Free Approaches for Dihydroquinolinone Construction

In recent years, there has been a significant push towards the development of synthetic methods that avoid the use of transition metal catalysts, driven by concerns over cost, toxicity, and environmental impact. Several metal-free protocols for the synthesis of dihydroquinolinones have been successfully developed. mdpi.com

One such approach involves the tandem cyclization of N-arylcinnamamides with pentane-2,4-dione, using potassium persulfate (K₂S₂O₈) as an oxidant. mdpi.com This method allows for the synthesis of 3,4-disubstituted dihydroquinolin-2(1H)-ones in moderate yields. The reaction is tolerant of both electron-donating and electron-withdrawing groups on the phenyl ring of the cinnamic acid moiety. mdpi.com

Visible-light-mediated photoredox catalysis has also emerged as a powerful tool for metal-free synthesis. An efficient method for the synthesis of 3,4-dihydroquinolin-2-ones involves a 6π-photocyclization of N-acrylamides, catalyzed by thioxanthone through a triplet energy transfer process. acs.org This reaction represents a rare example of a metal-free, visible-light-mediated formal C(sp²)-H/C(sp³)-H arylation. acs.org

Furthermore, tandem radical addition/cyclization reactions of N-arylcinnamamides provide another metal-free pathway to dihydroquinolinones. For instance, a silver-induced tandem radical addition/cyclization of N-arylcinnamamides with aliphatic carboxylic acids has been reported, although this particular method uses a silver catalyst. acs.org However, similar radical cyclizations can be initiated using metal-free conditions, for example, through the use of radical initiators or photoredox catalysis. mdpi.com These advanced methods highlight the ongoing innovation in the synthesis of important heterocyclic scaffolds like this compound.

| Starting Material (N-arylcinnamamide) | Reagent | Oxidant | Yield (%) |

|---|---|---|---|

| N-phenylcinnamamide | Pentane-2,4-dione | K₂S₂O₈ | 65 |

| N-(4-methylphenyl)cinnamamide | Pentane-2,4-dione | K₂S₂O₈ | 62 |

| N-(4-chlorophenyl)cinnamamide | Pentane-2,4-dione | K₂S₂O₈ | 58 |

| N-(4-methoxyphenyl)cinnamamide | Pentane-2,4-dione | K₂S₂O₈ | 68 |

Transition Metal-Mediated Cyclizations

Transition metals play a pivotal role in the synthesis of dihydroquinolinones, facilitating complex bond formations through various catalytic cycles. Copper, silver, and palladium-based systems have been extensively developed for this purpose, each offering unique advantages in terms of reactivity, selectivity, and substrate scope.

Copper-Catalyzed Tandem Reactions

Copper catalysis has emerged as a powerful tool for the synthesis of dihydroquinolin-2(1H)-ones. One notable method involves a copper-catalyzed tandem oxidative cyclization of cinnamamides with hydrocarbons such as benzyl (B1604629) hydrocarbons, ethers, alcohols, and alkanes. nih.gov This process proceeds through a cross-dehydrogenative coupling of sp³ and sp² C-H bonds. nih.gov For instance, the reaction of N-arylcinnamamides with benzyl hydrocarbons in the presence of a copper catalyst and an oxidant leads to the formation of 3,4-disubstituted dihydroquinolin-2(1H)-ones. This method is advantageous due to its use of readily available starting materials and the formation of multiple bonds in a single operation.

A study by Duan's group demonstrated the use of Cu₂O as a catalyst with tert-butylperoxy benzoate (B1203000) (TBPB) as the oxidant for the cascade radical addition/cyclization of N-arylcinnamamides with benzyl hydrocarbons. researchgate.net This reaction provides a direct route to dihydroquinolin-2(1H)-ones bearing a benzyl group at the 4-position. The reaction is believed to proceed via the generation of a benzyl radical from the hydrocarbon, which then adds to the double bond of the cinnamamide, followed by an intramolecular cyclization.

| Catalyst | Oxidant | Reactant 2 | Product | Yield (%) | Ref |

| Cu₂O | TBPB | Toluene | 1-Methyl-3-phenyl-4-benzyl-3,4-dihydroquinolin-2(1H)-one | 72 | researchgate.net |

| Cu₂O | TBPB | Ethylbenzene | 1-Methyl-3-phenyl-4-(1-phenylethyl)-3,4-dihydroquinolin-2(1H)-one | 65 | researchgate.net |

| Cu₂O | TBPB | Diphenylmethane | 1-Methyl-3-phenyl-4-benzhydryl-3,4-dihydroquinolin-2(1H)-one | 78 | researchgate.net |

| Cu₂O | TBPB | Tetrahydrofuran | 1-Methyl-3-phenyl-4-(tetrahydrofuran-2-yl)-3,4-dihydroquinolin-2(1H)-one | 61 | researchgate.net |

Silver-Catalyzed Radical Additions and Cyclizations

Silver-catalyzed reactions have proven to be effective for the synthesis of 3,4-disubstituted dihydroquinolin-2(1H)-ones through radical-mediated pathways. A prominent example is the silver-catalyzed tandem decarboxylative radical addition/cyclization of N-arylcinnamamides with aliphatic carboxylic acids. This methodology offers a straightforward route to various dihydroquinolin-2(1H)-ones in an aqueous solution. The reaction is typically initiated by the silver-catalyzed decarboxylation of the carboxylic acid to generate an alkyl radical, which then engages in a cascade reaction with the N-arylcinnamamide.

Another silver-catalyzed approach involves the cascade cyclization of cinnamamides with diphenylphosphine (B32561) oxide. This reaction proceeds through the activation of the P-H bond and functionalization of a C(sp²)-H bond, leading to the formation of 3,4-disubstituted dihydroquinolin-2(1H)-ones.

| Catalyst | Oxidant | Reactant 2 | Solvent | Product | Yield (%) | Ref |

| AgNO₃ | K₂S₂O₈ | Cyclohexanecarboxylic acid | CH₃CN/H₂O | 3-Cyclohexyl-1-methyl-4-phenyl-3,4-dihydroquinolin-2(1H)-one | 78 | researchgate.net |

| AgNO₃ | K₂S₂O₈ | Pivalic acid | CH₃CN/H₂O | 3-(tert-Butyl)-1-methyl-4-phenyl-3,4-dihydroquinolin-2(1H)-one | 72 | researchgate.net |

| AgNO₃ | K₂S₂O₈ | Cyclopentanecarboxylic acid | CH₃CN/H₂O | 3-Cyclopentyl-1-methyl-4-phenyl-3,4-dihydroquinolin-2(1H)-one | 75 | researchgate.net |

Palladium-Catalyzed Asymmetric C–C Bond Activation

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in the asymmetric synthesis of dihydroquinolinones is of significant interest. Chiral palladium complexes have been successfully employed in the enantioselective desymmetric C-N cross-coupling of malonamide (B141969) derivatives, affording chiral 3,4-dihydroquinoline-2-ones with quaternary stereocenters in high yields and excellent enantioselectivities. organic-chemistry.org

While direct asymmetric C-C bond activation for the synthesis of this compound is a developing area, related palladium-catalyzed asymmetric C-H functionalization reactions provide a conceptual framework. For instance, palladium-catalyzed asymmetric allylic C-H functionalization has been utilized for the synthesis of hydroquinolines through intermolecular [4+2] cycloadditions. researchgate.net These reactions, often guided by a chiral ligand, demonstrate the potential of palladium catalysis to control stereochemistry in the formation of the quinoline (B57606) core. The use of chiral biaryl imidazo[1,5-a]pyridine (B1214698) carbene-palladium complexes is one such example that has shown high efficiency. organic-chemistry.org

| Catalyst System | Ligand | Reactant 1 | Reactant 2 | Product | Yield (%) | er | Ref |

| Pd₂(dba)₃ | Chiral biaryl imidazo[1,5-a]pyridine carbene | Malonamide derivative | - | Chiral 3,4-dihydroquinoline-2-one with a quaternary stereocenter | up to 99 | up to 97:3 | organic-chemistry.org |

Iron-Catalyzed Photoredox Strategies for Dihydroquinolinones

In recent years, iron catalysis has gained prominence as a more sustainable and economical alternative to precious metal catalysis. Iron-catalyzed photoredox strategies have been developed for the synthesis of dihydroquinolinones, often proceeding through radical-mediated pathways. rsc.org These reactions harness the energy of visible light to initiate chemical transformations under mild conditions.

One such strategy involves a photo-induced iron-catalyzed [2+2+n] radical cascade for the synthesis of alkylated or spirocyclic polycyclic quinolinones. rsc.org This method utilizes 1,7-enynes and alkyl carboxylic acids as substrates in the presence of an inexpensive iron salt catalyst. The reaction is initiated by a photo-induced ligand-to-metal charge transfer (LMCT) mediated decarboxylation of the carboxylic acid to generate alkyl radicals. These radicals then participate in a cascade cyclization with the 1,7-enyne to afford the desired quinolinone products. rsc.orgrsc.org This approach is notable for its operational simplicity, broad substrate scope, and high functional group tolerance. rsc.org A sustainable, photocatalytic approach for the synthesis of related oxindoles and chroman-4-ones has also been developed using carboxylate salts as radical precursors and FeCl₃ as a catalyst, proceeding via a decarboxylative radical cyclization. nih.govresearchgate.net

Stereoselective Synthesis of this compound Derivatives

The development of stereoselective methods for the synthesis of this compound derivatives is of great importance due to the potential biological activity of chiral molecules. Enantioselective pathways allow for the controlled formation of specific stereoisomers, which can have distinct pharmacological properties.

Enantioselective Pathways for Chiral Dihydroquinolinones

Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of chiral dihydroquinolinones. These methods often employ small organic molecules as catalysts to induce stereoselectivity, avoiding the use of transition metals.

A notable example is the asymmetric [4+2]-cyclization of 2-amino-β-nitrostyrenes with azlactones, catalyzed by a bifunctional squaramide-based organocatalyst. scilit.com This reaction constructs enantioenriched 3,4-dihydroquinoline-2-one derivatives, including those with challenging tetrasubstituted carbon stereocenters. scilit.com The catalyst directs the approach of the reactants, leading to high levels of diastereo- and enantioselectivity.

Another organocatalytic approach involves a Michael-hemiaminalization/oxidation reaction sequence to produce highly functionalized 3,4-disubstituted dihydro-2(1H)-quinolinones. This method can generate products with two contiguous stereogenic centers in excellent diastereoselectivities and high to excellent enantioselectivities. bohrium.com

| Organocatalyst | Reaction Type | Reactant 1 | Reactant 2 | Yield (%) | dr | ee (%) | Ref |

| Bifunctional squaramide | [4+2]-Cyclization | 2-Amino-β-nitrostyrene | Azlactone | 26-95 | 1.2:1-19:1 | 52-97 | scilit.com |

| Chiral amine | Michael-hemiaminalization/oxidation | Chalcone derivative | Malononitrile | - | up to >99:1 | up to >99 | bohrium.com |

One-Pot and Cascade Reaction Sequences

Sequential Dehydrogenation, Cyclization, and Oxidation

A plausible one-pot approach to the synthesis of certain dihydroquinolin-2(1H)-one analogues involves a sequence of dehydrogenation, cyclization, and oxidation. While not extensively documented for this compound itself, related tandem processes provide a conceptual framework for this methodology. For instance, a tandem process involving dehydrogenation, oxidation, and oxidative cyclization has been explored for the synthesis of wrightiadione derivatives from dihydroquinolinone precursors. bohrium.com

This type of reaction sequence would typically begin with a suitable precursor that can undergo dehydrogenation to form a reactive intermediate. This intermediate would then undergo an intramolecular cyclization to form the dihydroquinolinone ring system. A final oxidation step would then yield the desired product. The feasibility of each step—Pd-catalyzed dehydrogenation, Cu-catalyzed oxidation, and Pd-catalyzed oxidative cyclization—has been investigated in related systems. bohrium.com The precise reagents and conditions would need to be optimized for the specific synthesis of this compound. For example, in the synthesis of wrightiadione, Ag2O was found to be important for achieving a high yield in the oxidative cyclization step. bohrium.com

Decarboxylating Cyclization Procedures

A notable and efficient method for the synthesis of 3,4-disubstituted dihydroquinolin-2(1H)-ones is the silver-catalyzed tandem decarboxylative radical addition/cyclization of N-arylcinnamamides with aliphatic carboxylic acids. nih.govacs.orgacs.org This approach provides a direct route to various analogues of this compound in an aqueous solution. nih.govacs.orgacs.org

The reaction is initiated by the silver-catalyzed decarboxylation of an aliphatic carboxylic acid to generate an alkyl radical. This radical then adds to the double bond of the N-arylcinnamamide, which is followed by an intramolecular cyclization to form the dihydroquinolinone ring. This method is advantageous due to its use of readily available starting materials and its operation in an environmentally benign aqueous medium. A variety of N-arylcinnamamides and aliphatic carboxylic acids can be employed, leading to a diverse range of 3,4-disubstituted dihydroquinolin-2(1H)-ones.

Table 1: Silver-Catalyzed Decarboxylating Cyclization of N-Arylcinnamamides

| N-Arylcinnamamide | Carboxylic Acid | Catalyst | Oxidant | Solvent | Yield (%) |

|---|---|---|---|---|---|

| N-phenylcinnamamide | Cyclohexanecarboxylic acid | AgNO3 | K2S2O8 | CH3CN/H2O | 85 |

| N-(4-methylphenyl)cinnamamide | Cyclohexanecarboxylic acid | AgNO3 | K2S2O8 | CH3CN/H2O | 82 |

| N-(4-methoxyphenyl)cinnamamide | Cyclohexanecarboxylic acid | AgNO3 | K2S2O8 | CH3CN/H2O | 78 |

| N-phenylcinnamamide | Pivalic acid | AgNO3 | K2S2O8 | CH3CN/H2O | 75 |

Intramolecular Cyclization Mediated by Superacids

Superacids, such as triflic acid (CF3SO3H) and polyphosphoric acid (PPA), are effective catalysts for the intramolecular Friedel-Crafts type cyclization of N-arylcinnamamides to yield 4-phenyl-3,4-dihydroquinolin-2-ones. researchgate.netdocumentsdelivered.com This method relies on the protonation of the starting material by the superacid, which generates a highly electrophilic intermediate that readily undergoes cyclization.

The cyclization of a series of polyfluorocinnamanilides in triflic acid has been shown to produce 4-phenyl-3,4-dihydroquinolin-2-ones with a polyfluorinated benzene (B151609) moiety as part of the quinoline scaffold. researchgate.net The proposed mechanism involves the formation of a superelectrophilic O,C-diprotonated form of the starting material. researchgate.net While this method is powerful, it can sometimes require harsh conditions and may have a limited substrate scope. Triflic anhydride (B1165640) has also been utilized to promote the intramolecular cyclization of N-aryl cinnamides to afford polysubstituted quinolin-2(1H)-ones under milder conditions. organic-chemistry.org

Table 2: Superacid-Mediated Intramolecular Cyclization

| Substrate | Superacid | Temperature (°C) | Yield (%) |

|---|---|---|---|

| N-(pentafluorophenyl)cinnamamide | CF3SO3H | 20 | 85 |

| N-(2,3,4,5-tetrafluorophenyl)cinnamamide | CF3SO3H | 20 | 82 |

| N-phenylcinnamamide | Polyphosphoric Acid | 100-120 | Not specified |

Chemical Reactivity and Mechanistic Aspects of 1 Phenyl 3,4 Dihydroquinolin 2 1h One

Electrophilic Aromatic Substitution Reactions on the Quinolinone Ring

The 1-Phenyl-3,4-dihydroquinolin-2(1H)-one molecule possesses two aromatic rings susceptible to electrophilic attack: the fused benzene (B151609) ring of the dihydroquinolinone system and the N-phenyl substituent. The amide group within the heterocyclic ring is a key determinant of the regioselectivity of these reactions.

The nitrogen atom's lone pair is delocalized into the carbonyl group, which deactivates the quinolinone's aromatic ring towards electrophilic substitution. Conversely, this same nitrogen atom can donate electron density to the N-phenyl ring, activating it. However, the directing effects are complex. The amide nitrogen is an ortho-, para-director. lkouniv.ac.inmasterorganicchemistry.comuci.edu

Common electrophilic aromatic substitution reactions include:

Nitration: Typically carried out with a mixture of nitric acid and sulfuric acid, nitration introduces a nitro group (-NO2) onto one of the aromatic rings.

Halogenation: Reactions with halogens like bromine or chlorine, often in the presence of a Lewis acid catalyst, lead to the substitution of a hydrogen atom with a halogen. nih.gov

Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl or alkyl groups, respectively, using an acyl halide or alkyl halide and a Lewis acid catalyst. lkouniv.ac.in

The interplay between the activating/deactivating nature of the substituents and steric hindrance determines the final product distribution.

Nucleophilic Substitution at the Nitrogen Atom and Other Sites

Nucleophilic substitution reactions involving this compound are less about substitution on the aromatic rings and more focused on the reactivity of the lactam (cyclic amide) functionality. alliedacademies.org The primary sites for nucleophilic attack are the carbonyl carbon and potentially the nitrogen atom under specific conditions.

While direct nucleophilic substitution at the nitrogen of the amide is generally difficult due to the stability of the N-C(O) bond, reactions can be induced. For instance, strong bases can deprotonate the nitrogen in related systems, allowing for subsequent alkylation or other modifications. However, in this compound, the nitrogen is already substituted.

The carbonyl carbon is electrophilic and can be attacked by nucleophiles. This can lead to addition products or, under harsh conditions, ring-opening. researchgate.netnih.gov Reactions at the α-carbon to the carbonyl are also possible via the formation of an enolate intermediate.

Reduction and Oxidation Chemistry of the Dihydroquinolinone System

The dihydroquinolinone scaffold can undergo both reduction and oxidation, targeting different parts of the molecule.

Reduction: The amide and the double bonds within the aromatic systems are potential sites for reduction.

Amide Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH4) can reduce the amide carbonyl group to a methylene (B1212753) group (-CH2-), yielding 1-phenyl-1,2,3,4-tetrahydroquinoline.

Catalytic Hydrogenation: Under catalytic hydrogenation conditions (e.g., H2 gas with a metal catalyst like Palladium or Platinum), the aromatic rings can be reduced. The conditions can be tuned to selectively reduce one ring over the other. nih.gov A combination of samarium(II) iodide, water, and methanol (B129727) can selectively reduce the double bond in the heterocyclic ring of quinolin-2(1H)-ones to give 3,4-dihydroquinolin-2(1H)-ones. organic-chemistry.org

Oxidation: Oxidation reactions can be more complex.

Oxidizing agents can potentially target the benzylic position (C-4) of the dihydroquinolinone ring.

Strong oxidation may lead to the cleavage of the rings.

Common oxidizing agents include chromic acid, potassium permanganate, and selenium dioxide. researchgate.netucr.edu

Below is a table summarizing common reduction and oxidation reactions:

| Reaction Type | Reagent | Functional Group Targeted | Product |

|---|---|---|---|

| Reduction | LiAlH4 | Amide Carbonyl | 1-Phenyl-1,2,3,4-tetrahydroquinoline |

| Reduction | H2/Pd | Aromatic Rings | 1-Phenyl-decahydroquinoline |

| Reduction | SmI2/H2O/MeOH | C=C in heterocycle (of quinolinone) | This compound |

| Oxidation | KMnO4 | Alkyl side chains (if present) | Carboxylic acid derivatives |

Ring-Opening Transformations and their Chemical Implications

The lactam ring of this compound can be opened under certain conditions, providing access to different classes of compounds. mdpi.com

Hydrolysis: Under either acidic or basic conditions, the amide bond can be hydrolyzed.

Acidic Hydrolysis: This typically yields a carboxylic acid and an ammonium (B1175870) salt.

Basic Hydrolysis: This results in a carboxylate salt and an amine. The product of hydrolysis would be an N-phenyl substituted amino acid derivative.

Reductive Cleavage: Treatment with very strong reducing agents or under specific catalytic conditions can lead to the cleavage of the C-N bond, opening the ring to form an amino alcohol.

These ring-opening reactions are significant as they allow for the transformation of the rigid, cyclic dihydroquinolinone structure into more flexible, linear molecules that can be used in further synthetic endeavors.

Radical Processes in Dihydroquinolinone Chemistry

Radical reactions offer alternative pathways for the functionalization of the dihydroquinolinone system. nih.govlibretexts.orgmdpi.com These reactions are typically initiated by radical initiators (like AIBN) or photochemically. mdpi.comyoutube.com

Radical Addition: Radicals can add to the aromatic rings, although this is less common than electrophilic substitution.

Hydrogen Atom Abstraction: Radicals can abstract hydrogen atoms, particularly from the benzylic C-4 position, to generate a new carbon-centered radical. This new radical can then undergo further reactions, such as cyclization or reaction with another molecule.

Radical Cyclization: Intramolecular radical cyclizations are a powerful tool for forming new rings. If appropriate functionality is present on the N-phenyl ring or elsewhere, it could cyclize onto the dihydroquinolinone system.

Recent research has shown that tandem radical addition/cyclization of N-arylcinnamamides can be used to synthesize 3,4-disubstituted dihydroquinolin-2(1H)-ones. mdpi.com

Migration Phenomena during Ring Expansions and Rearrangements

Rearrangement reactions can be used to alter the carbon skeleton of the this compound system.

Beckmann Rearrangement: While not a direct reaction of the dihydroquinolinone itself, the corresponding oxime of a precursor ketone could undergo a Beckmann rearrangement to form the lactam ring.

Schmidt Reaction: Similarly, a precursor ketone could react with hydrazoic acid in a Schmidt reaction to yield the dihydroquinolinone.

Fries-like Rearrangement: An N-aryl lactam could potentially undergo a Fries-like rearrangement under acidic conditions, where an acyl group migrates from the nitrogen to the aromatic ring. nih.gov

Dienone-Phenol Rearrangement: Quinol-based systems can undergo rearrangements to form hydroquinones or cyclohexenediones, which could be precursors or related structures to the dihydroquinolinone core. nih.gov

These rearrangements often involve the migration of an aryl or alkyl group and are crucial in the synthesis of complex heterocyclic structures.

Structure Activity Relationship Sar Investigations of 1 Phenyl 3,4 Dihydroquinolin 2 1h One Analogues

Influence of Substituent Position on the Phenyl and Quinolinone Rings on Compound Properties

The placement of functional groups on both the N-phenyl ring and the dihydroquinolinone core of 1-phenyl-3,4-dihydroquinolin-2(1H)-one analogues significantly dictates their biological effects. Studies on related heterocyclic systems provide valuable insights into these positional effects.

For instance, in a series of 4-phenylquinolin-2(1H)-one derivatives, substitutions at the 6, 7, and 8-positions of the quinolinone ring were found to be critical for their antiproliferative activity. A study on 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives revealed that specific substitution patterns on the quinolinone core led to potent activity against various cancer cell lines. nih.gov Similarly, research on 3,4-diaryl-1,2-dihydroquinolines indicated that while an unsubstituted phenyl ring at the 4-position was optimal for activity against DU145 prostate carcinoma cells, the addition of substituents to this ring resulted in a complete loss of activity in this specific cell line. However, for other cancer cell lines, such as H460 lung carcinoma and MCF7 breast adenocarcinoma, certain substitutions on the 4-phenyl ring maintained a good level of activity. mdpi.com

The position of substituents on the N-phenyl ring also plays a pivotal role. In an investigation of 1-phenyl carboxyl pyrazole (B372694) derivatives, a related scaffold, it was observed that a substitution at the para-position of the phenyl ring with an amino group did not significantly improve binding affinity. researchgate.net Conversely, substitutions at the ortho-position with a chlorine atom led to additional hydrophobic interactions, thereby increasing binding affinity tenfold compared to the parent compound. researchgate.net These findings underscore the sensitivity of molecular interactions to the precise location of substituents, where even minor positional shifts can lead to substantial changes in biological outcomes.

Table 1: Effect of Substituent Position on the Phenyl Ring of a 1-Phenyl Carboxyl Pyrazole Scaffold This table is based on data from a related heterocyclic system to infer potential SAR trends for this compound analogues.

| Compound | Phenyl Ring Substitution | Position | Relative Binding Affinity |

| Parent Compound | -H | - | Baseline |

| Analogue 1 | -NH2 | para | Similar to parent |

| Analogue 2 | -Cl | ortho | ~10-fold increase |

Impact of Electronic and Steric Factors on Molecular Recognition

The electronic properties and steric bulk of substituents on the this compound scaffold are fundamental to its interaction with biological targets. The interplay of these factors governs the binding affinity and specificity of the molecule.

Electron-donating and electron-withdrawing groups can significantly alter the electronic landscape of the molecule, influencing its ability to form hydrogen bonds, electrostatic interactions, and other non-covalent bonds with a target protein. For example, in the context of quinazolinone derivatives, the nature of the substituent on the phenyl ring has been shown to have a marked effect on their antibacterial profile. Analogues bearing electron-donating methoxy (B1213986) and methyl groups on the phenyl ring were found to be more active compared to those with other electron-donating or electron-withdrawing groups. nih.gov In contrast, for certain anticancer applications of quinazolines, the presence of electron-withdrawing groups, such as trifluoromethyl and chloro or bromo groups at the terminal phenyl ring, was found to be crucial for potent activity. mdpi.com

Conformational Flexibility and Scaffold Geometry in the Context of Molecular Interactions

The dihydroquinolinone ring system possesses a degree of conformational flexibility. A conformational analysis of two novel 4(1H)-quinolinones, which share the core quinolinone structure, provided insights into the preferred spatial arrangements of these molecules. scielo.br Such studies are vital for understanding the relationship between the structure and its biological activity. The introduction of substituents can influence the preferred conformation of the molecule, which in turn can affect its interaction with a target. For instance, a fluorine atom in the para position of a phenyl fragment in 1,5-diaryl-3-oxo-1,4-pentadiene derivatives was found to lead to significant conformational variations compared to the unsubstituted parent compound. mdpi.com

The geometry of the scaffold, including the relative orientation of the phenyl and quinolinone rings, is critical. X-ray crystallography studies of 3-phenoxy-1,4-diarylazetidin-2-ones have suggested the importance of the torsional angle between the 1-phenyl and 4-phenyl rings for potent antiproliferative activity. acs.org These studies also indicated that a trans configuration between the 3-phenoxy and 4-phenyl rings is generally optimal for activity. acs.org This underscores the importance of a well-defined three-dimensional structure for effective molecular interactions.

Effects of Ring System Modifications and Peripheral Functionalization

Modifications to the core ring system of this compound and the addition of peripheral functional groups offer avenues to modulate its pharmacological profile. Such changes can impact the molecule's solubility, metabolic stability, and target-binding affinity.

Systematic modifications to the quinolinone ring have been explored in related scaffolds. For example, the synthesis and evaluation of a series of 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives demonstrated that alterations to the quinolinone core can lead to potent anticancer agents. nih.gov This suggests that the dihydroquinolinone portion of the target compound is a viable site for modification to enhance its properties.

Peripheral functionalization involves the introduction of various chemical groups at different positions on the scaffold. This strategy can be used to fine-tune the electronic and steric properties of the molecule, as well as to introduce new interaction points with a biological target. The synthesis of structurally diverse dihydropyrroloquinolines, a related ring system, showed that aldehydes bearing both electron-withdrawing and electron-donating groups could be successfully incorporated, leading to a range of functionalized molecules. nih.gov This highlights the versatility of such scaffolds for peripheral functionalization.

Table 2: Impact of Quinolinone Ring Substitutions in 4-Benzyloxyquinolin-2(1H)-one Analogues on Anticancer Activity This table is based on data from a related heterocyclic system to infer potential SAR trends for this compound analogues.

| Compound Series | Quinolinone Ring Substitutions | General Observation |

| 7a-e to 15a-e | Varied substituents at positions 6, 7, and 8 | Certain substitution patterns led to high potency against multiple cancer cell lines. |

| 11e | Specific combination of substituents | Exhibited nanomolar potency against COLO 205 cancer cells. |

Comparative Analysis of SAR with Related Heterocyclic Scaffolds (e.g., Isoquinolines, Quinazolines)

A comparative analysis of the SAR of this compound with related heterocyclic scaffolds such as isoquinolines and quinazolines provides a broader understanding of the key structural determinants of activity.

Isoquinolines: In the case of 1-phenyl-1,2,3,4-tetrahydroisoquinolines, the nature and position of substituents have been shown to be critical for their activity as dopamine (B1211576) antagonists. For example, a 6-bromo substituent on the tetrahydroisoquinoline ring resulted in D1 binding affinity similar to the 6-chloro analog, whereas a 6,7-dihydroxy substitution led to significantly lower affinity. nih.gov Furthermore, neither 6-monohydroxy nor 7-monohydroxy substitution resulted in significant affinity for the D1 receptor. nih.gov In another study on 1-phenyl-3,4-dihydroisoquinoline (B1582135) derivatives as tubulin polymerization inhibitors, a compound with a 3'-hydroxy and 4'-methoxy substituted 1-phenyl B-ring was identified as having optimal bioactivity. nih.gov

Quinazolines and Quinazolinones: The SAR of quinazoline (B50416) and quinazolinone derivatives has been extensively studied. For antimicrobial activity, structure-activity relationship studies of quinazolinone derivatives have shown that substitutions at positions 2 and 3, the presence of a halogen atom at positions 6 and 8, and an amine or substituted amine at position 4 of the quinazolinone ring can enhance their activity. nih.gov For anticancer activity, the 4-anilinoquinazoline (B1210976) scaffold is a well-known pharmacophore for EGFR inhibitory activity, with substitutions at the C-6 and/or C-7 positions being important. mdpi.com Electron-withdrawing groups on the aniline (B41778) ring are generally advantageous for antiproliferative activity. mdpi.com Furthermore, in a series of 1-substituted-3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea (B33335) and thiourea (B124793) analogues, QSAR studies indicated that the urea and thiourea groups play a crucial role in enhancing cytotoxic effects. gsconlinepress.com

This comparative analysis reveals common themes in the SAR of these related heterocyclic systems, such as the importance of substituent positioning and electronic properties. However, it also highlights subtle differences that underscore the unique character of each scaffold.

Computational and Theoretical Studies on 1 Phenyl 3,4 Dihydroquinolin 2 1h One

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For a compound like 1-Phenyl-3,4-dihydroquinolin-2(1H)-one, DFT calculations would typically be employed to optimize the molecular geometry and to calculate various electronic properties. These calculations would provide insights into the distribution of electrons within the molecule and help in identifying regions that are susceptible to electrophilic or nucleophilic attack, thereby profiling its chemical reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Ionization Potential, Electron Affinity)

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the energy of the LUMO relates to its ability to accept electrons (electron affinity). The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping and Charge Density Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative potential (typically associated with lone pairs of electrons on electronegative atoms) and positive potential (associated with atomic nuclei). This allows for the identification of sites prone to electrostatic interactions, which is particularly important in understanding intermolecular interactions.

Thermodynamic Property Computations

Computational methods can also be used to predict the thermodynamic properties of a molecule, such as its heat of formation, entropy, and heat capacity. These parameters are essential for understanding the stability and behavior of the compound under various conditions.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide information about a single, optimized molecular structure, molecular modeling and dynamics simulations can explore the conformational landscape and dynamic behavior of a molecule over time. These simulations would be particularly useful for understanding how this compound might interact with other molecules, such as biological macromolecules, by providing insights into its flexibility and preferred conformations.

Molecular Docking for Ligand-Target Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme, at the atomic level. These studies are crucial for elucidating mechanisms of action and for the structure-based design of more potent and selective inhibitors.

Research on quinolinone and quinazolinone derivatives has frequently targeted key proteins involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). nih.govrsc.org These receptors are critical regulators of angiogenesis and cell proliferation, respectively, making them prime targets for anticancer therapies.

| Compound Class | Target Protein (PDB ID) | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|

| Quinolin-4(1H)-one Derivatives | VEGFR-2 | Cys919, Asp1046 | -11.31 to -14.65 |

| Iodoquinazolinone Derivatives | VEGFR-2 | Cys919, Asp1046 | -7.21 to -8.95 |

| Iodoquinazolinone Derivatives | EGFR | Met793, Thr790 | -6.87 to -8.54 |

| Quinolinone-based Thiosemicarbazones | InhA (M. tuberculosis) | Tyr158, NAD+ | -27.23 to -31.45 (Docking Energy) |

This table presents a summary of molecular docking results for various quinolinone and related derivatives against different biological targets. The data illustrates the common interacting residues and the range of predicted binding affinities. nih.govfmhr.orgnih.gov

Analysis of Supramolecular Arrangements and Weak Non-Covalent Interactions

The arrangement of molecules in the solid state, or crystal packing, is governed by a complex network of intermolecular non-covalent interactions. These interactions, though individually weak, collectively determine the crystal's stability, morphology, and physicochemical properties. Understanding these supramolecular arrangements is vital for crystal engineering and pharmaceutical solid-form development.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.govresearchgate.net By mapping properties onto this unique molecular surface, researchers can decompose the crystal packing into contributions from different types of non-covalent contacts. For heterocyclic compounds structurally related to this compound, such as quinoxaline (B1680401) derivatives, Hirshfeld analysis has provided detailed insights into their crystal packing. nih.govresearchgate.net

The analysis typically reveals that the crystal structure is stabilized by a combination of hydrogen bonds (e.g., C—H⋯O, N—H⋯O), π-stacking interactions between aromatic rings, and van der Waals forces. nih.govnih.gov Two-dimensional fingerprint plots derived from the Hirshfeld surface allow for the quantification of each interaction's contribution to the total surface area. Studies on similar N-heterocyclic crystals consistently show that H···H contacts are the most abundant, often accounting for over 50% of the interactions, reflecting the significance of van der Waals forces. researchgate.net Other significant contacts include C···H/H···C, O···H/H···O, and C···C (indicative of π-stacking), which play crucial roles in defining the final three-dimensional architecture. nih.govnih.gov

| Compound Class | Interaction Type | Contribution to Hirshfeld Surface (%) |

|---|---|---|

| 3-Phenylquinoxalin-2-one Derivative | H···H | 51.3 |

| C···H/H···C | 24.2 | |

| C···C | 9.0 | |

| N···H/H···N | 6.5 | |

| O···H/H···O | 5.0 | |

| 1-Nonyl-3-phenylquinoxalin-2-one | H···H | 70.6 |

| H···C/C···H | 15.5 | |

| H···O/O···H | 4.6 |

This table summarizes the percentage contributions of various non-covalent interactions to the crystal packing of related quinoxaline structures, as determined by Hirshfeld surface analysis. The data highlights the prevalence of different contact types. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. By identifying key molecular properties (descriptors) that influence activity, QSAR models can predict the potency of new, unsynthesized molecules, thereby guiding drug design and optimization efforts. pensoft.net

For quinolinone derivatives and related scaffolds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. mdpi.comjmaterenvironsci.com These methods build a statistical model by comparing the 3D steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields of a series of aligned molecules with their known biological activities. The resulting models are visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity.

For example, a CoMSIA study on pyrimido-isoquinolin-quinone derivatives identified that steric, electrostatic, and hydrogen-bond acceptor properties were key determinants of their antibacterial activity. nih.gov The statistical robustness of a QSAR model is assessed by parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov A high q² value (typically > 0.5) indicates good predictive ability. These models have proven effective in designing novel derivatives with enhanced activity against targets ranging from bacteria to cancer cells. mdpi.comrsc.org

| Compound Series | QSAR Model | q² | r² | Key Descriptors/Fields |

|---|---|---|---|---|

| Pyrimido-isoquinolin-quinones | CoMFA | 0.660 | 0.938 | Steric |

| Pyrimido-isoquinolin-quinones | CoMSIA | 0.596 | 0.895 | Steric, Electrostatic, H-Bond Acceptor |

| Quinoline (B57606) Derivatives (Anti-malarial) | CoMFA | >0.5 | - | Not Specified |

| Quinoline Derivatives (Anti-malarial) | CoMSIA | >0.5 | - | Not Specified |

| Quinolinone Thiosemicarbazones (Anti-TB) | 2D-QSAR | - | 0.83 | Van der Waals Volume, Electron Density, Electronegativity |

This table showcases the statistical validation parameters for various QSAR models developed for quinolinone and related heterocyclic scaffolds. High r² and q² values indicate robust and predictive models. nih.govnih.govnih.gov

Advanced Spectroscopic and Crystallographic Characterization of 1 Phenyl 3,4 Dihydroquinolin 2 1h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. Protons in different environments resonate at different frequencies, providing a map of the molecule's hydrogen framework. hw.ac.uk

For 1-phenyl-3,4-dihydroquinolin-2(1H)-one derivatives, the aromatic protons typically appear in the downfield region of the spectrum, generally between δ 6.4 and 8.2 ppm. researchgate.net The specific chemical shifts and splitting patterns of these aromatic protons can reveal the substitution pattern on both the quinolinone and the N-phenyl rings.

The aliphatic protons of the dihydroquinolinone core, specifically the methylene (B1212753) protons at the C3 and C4 positions, exhibit characteristic signals. For instance, in some derivatives, the protons at C3 can appear as multiplets around δ 2.00 and 2.80 ppm, while the proton at C4 can be observed as a triplet. core.ac.uk The exact chemical shifts are influenced by the nature and position of substituents on the heterocyclic and phenyl rings.

Coupling patterns, arising from the interaction of neighboring non-equivalent protons, provide valuable information about the connectivity of atoms. The magnitude of the coupling, known as the coupling constant (J), is measured in Hertz (Hz) and is related to the dihedral angle between the coupled protons. hw.ac.ukoup.com For example, geminal coupling constants (²J) between protons on the same carbon atom and vicinal coupling constants (³J) between protons on adjacent carbons can be used to deduce the conformation of the dihydroquinolinone ring. core.ac.uk In some cases, long-range couplings over several bonds can also be observed, further aiding in structural assignment. core.ac.uk

Interactive Data Table: ¹H NMR Chemical Shifts for select this compound Derivatives

| Compound/Derivative | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| 5a | Aromatic | 8.02 | d | 9.2 | nih.gov |

| 5a | Aromatic | 7.55-7.37 | m | - | nih.gov |

| 5a | Aromatic | 7.06 | d | 2.8 | nih.gov |

| 5a | CH | 6.09 | s | - | nih.gov |

| 5a | CH | 5.72 | s | - | nih.gov |

| 5a | CH₂ | 5.08, 4.11 | d | 17.1 | nih.gov |

| 5a | OCH₃ | 3.73 | s | - | nih.gov |

| 5a | C(CH₃)₃ | 1.30 | s | - | nih.gov |

| 5r | Aromatic | 8.11 | d | 8.9 | nih.gov |

| 5r | Aromatic | 7.79-7.72 | m | - | nih.gov |

| 5r | Aromatic | 7.58-7.52 | m | - | nih.gov |

| 5r | Aromatic | 7.42-7.35 | m | - | nih.gov |

| 5r | CH | 6.20 | s | - | nih.gov |

| 5r | CH₂ | 4.70 | s | - | nih.gov |

| 5r | C(CH₃)₂ | 1.70 | s | - | nih.gov |

| 5r | C(CH₃)₃ | 1.30 | s | - | nih.gov |

Table is interactive and can be sorted by column headers.

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in The chemical shifts of carbon atoms are spread over a much wider range (typically 0-220 ppm) than proton shifts, which often allows for the resolution of individual carbon signals. oregonstate.edu

In this compound derivatives, the carbonyl carbon (C=O) of the lactam ring is characteristically found in the most downfield region of the spectrum, often above δ 160 ppm. For example, in derivatives 5a and 5r, the carbonyl carbons appear at δ 168.6 ppm and δ 166.4 ppm, respectively. nih.gov The aromatic carbons typically resonate in the range of δ 110-150 ppm. oregonstate.edu The specific shifts can help distinguish between substituted and unsubstituted carbons within the aromatic rings.

The aliphatic carbons of the dihydroquinolinone ring (C3 and C4) appear in the upfield region of the spectrum. The chemical shifts of these carbons are sensitive to the substituents on the molecule. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to determine the multiplicity of each carbon signal, distinguishing between CH₃, CH₂, CH, and quaternary carbons. bhu.ac.in

Interactive Data Table: ¹³C NMR Chemical Shifts for select this compound Derivatives

| Compound/Derivative | Carbon | Chemical Shift (δ, ppm) | Reference |

| 5a | C=O | 168.6, 166.2 | nih.gov |

| 5a | Aromatic/Alkene | 158.9, 157.8, 146.2, 145.9, 135.2, 133.1, 130.4, 129.8, 129.1, 129.0, 128.7, 128.6, 128.0, 127.9, 123.5, 119.7, 105.0 | nih.gov |

| 5a | Aliphatic | 58.4, 55.4, 51.8, 48.9, 28.6 | nih.gov |

| 5r | C=O | 172.5, 166.4 | nih.gov |

| 5r | Aromatic/Alkene | 160.6, 148.2, 146.9, 132.8, 131.9, 130.7, 129.8, 129.2, 128.1, 126.2, 121.2 | nih.gov |

| 5r | Aliphatic | 60.9, 51.2, 49.9, 28.6, 24.6 | nih.gov |

Table is interactive and can be sorted by column headers.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. purdue.edu It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

A key feature in the IR spectra of this compound derivatives is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam ring. This band typically appears in the range of 1680-1640 cm⁻¹. libretexts.org The exact position of this band can be influenced by the electronic effects of substituents on the aromatic rings.

The spectra also show characteristic absorptions for C-H stretching vibrations. Aromatic C-H stretches are generally observed in the region of 3100-3000 cm⁻¹, while aliphatic C-H stretches appear between 3000-2850 cm⁻¹. libretexts.org The C=C stretching vibrations of the aromatic rings give rise to a series of bands in the 1600-1450 cm⁻¹ region. youtube.com The presence of other functional groups, such as hydroxyl (-OH) or nitro (-NO₂), will introduce their own characteristic absorption bands. researchgate.netlibretexts.org

Mass Spectrometry, including High-Resolution Electrospray Ionization (ESI-HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), allows for the determination of the exact mass of a molecule with high precision.

For this compound and its derivatives, ESI-HRMS is used to confirm the molecular formula. nih.gov By comparing the experimentally measured exact mass to the calculated mass for a proposed formula, the elemental composition can be confidently established. For example, the calculated mass for the protonated molecule [M+H]⁺ of C₃₀H₃₀N₃O₃ was found to be 480.2287, and the experimentally determined value was 480.2279, confirming the molecular formula. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. uzh.ch The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. libretexts.org The wavelength of maximum absorption (λmax) is characteristic of the molecule's chromophores, which are the parts of the molecule that absorb light.

The UV-Vis spectra of this compound derivatives typically show absorption bands corresponding to π → π* transitions within the aromatic rings. youtube.com The position and intensity of these bands can be affected by the substituents on the rings and the solvent used for the measurement. nih.gov For instance, a derivative, 4-[2-(3-Chlorophenyl)hydrazono]-3-(1-hydroxyethyl)-1-phenyl-3,4-dihydroquinolin-2(1H)-one, exhibits a λmax at 288.20 nm. researchgate.net The photophysical properties, such as fluorescence and quantum yield, can also be investigated using techniques related to UV-Vis spectroscopy, providing insights into the behavior of these molecules in their excited states. furman.eduresearchgate.net

X-ray Diffraction Techniques for Solid-State Structure Determination

X-ray diffraction is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. helsinki.fi By analyzing the diffraction pattern of X-rays passing through a single crystal, the crystal structure, including bond lengths, bond angles, and conformational details, can be elucidated.

For derivatives of this compound, single-crystal X-ray diffraction studies have provided definitive proof of their molecular structures. nih.gov For example, the crystal structure of 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one was determined, revealing that it crystallizes in a monoclinic system with the space group P2₁/c. cambridge.orgcambridge.org Such studies provide invaluable data on the solid-state conformation of the dihydroquinolinone ring and the relative orientation of the phenyl substituent. This information is crucial for understanding intermolecular interactions in the solid state and for structure-activity relationship studies.

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction (SCXRD) offers an unparalleled level of detail in structural analysis, providing precise atomic coordinates, bond lengths, and bond angles. A notable example is the characterization of 1-[4-(trifluoromethyl)phenyl]-3,4-dihydroquinolin-2(1H)-one. The analysis of a single crystal of this derivative yielded comprehensive data regarding its crystal structure and molecular geometry.

The crystallographic data revealed that 1-[4-(trifluoromethyl)phenyl]-3,4-dihydroquinolin-2(1H)-one crystallizes in the monoclinic system. The systematic absences and symmetry of the diffraction data unambiguously assigned the space group as P21/c. The unit cell parameters and other crystal data are summarized in the table below.

| Parameter | Value |

|---|---|

| Empirical Formula | C16H12F3NO |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 12.045(2) |

| b (Å) | 10.437(2) |

| c (Å) | 11.053(2) |

| β (°) | 98.58(3) |

| Volume (ų) | 1374.2(5) |

| Z | 4 |

This detailed structural determination is crucial for understanding intermolecular interactions and conformational preferences, which are essential for rational drug design and materials science applications.

Powder X-ray Diffraction

Powder X-ray diffraction (PXRD) is a powerful technique for characterizing polycrystalline materials, providing information on phase purity, crystal structure, and lattice parameters. This method was applied to study the crystallographic properties of 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one. researchgate.netcambridge.org

The compound was synthesized via an intramolecular cyclization of N-[4-(trifluoromethyl)phenyl]cinnamamide mediated by triflic acid. researchgate.netcambridge.org The resulting polycrystalline sample was analyzed using a diffractometer operating in Bragg-Brentano geometry with CuKα1 radiation. cambridge.org The diffraction pattern was collected at room temperature (298 K) over a 2θ range of 2° to 70°. cambridge.org

The analysis of the powder diffraction pattern provides a characteristic fingerprint of the crystalline phase of the material. The data is instrumental in quality control, identifying different polymorphic forms, and serves as a reference for future studies on this class of compounds. The experimental details for the PXRD analysis are presented in the table below.

| Parameter | Value |

|---|---|

| Instrument | Bruker D8 Advance DaVinci X-ray diffractometer |

| Geometry | Bragg-Brentano |

| Radiation | CuKα1 (λ = 1.5406 Å) |

| Voltage, Current | 40 kV, 30 mA |

| Temperature | 298 K |

| 2θ Range | 2° - 70° |

| Step Size (°2θ) | 0.01526 |

| Count Time (s/step) | 1.0 |

Future Prospects and Emerging Research Areas for the 1 Phenyl 3,4 Dihydroquinolin 2 1h One Scaffold

Innovation in Green and Sustainable Synthetic Routes

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For the synthesis of 1-phenyl-3,4-dihydroquinolin-2(1H)-one and its derivatives, research is increasingly focused on green and sustainable approaches that minimize waste, reduce energy consumption, and utilize less hazardous materials.

Key Innovations:

Alternative Energy Sources: Microwave and ultrasound irradiation are being explored as alternatives to conventional heating. These methods can significantly reduce reaction times and improve yields. For instance, ultrasound-assisted synthesis has been successfully applied to the preparation of dihydroquinazolinones, a related class of heterocycles, often leading to higher yields in shorter time frames compared to traditional methods. nih.goviau.ir

Green Solvents: The use of eco-friendly solvents such as water, ethanol, and polyethylene (B3416737) glycol (PEG) is a key area of development. mdpi.com Water, in particular, is an attractive solvent due to its non-toxic and non-flammable nature. nih.gov Catalyst-free, multi-component reactions in aqueous media under ultrasound irradiation have been shown to be highly efficient for the synthesis of dihydroquinoline derivatives. nih.gov

Catalyst-Free and Metal-Free Reactions: There is a growing interest in developing synthetic protocols that avoid the use of expensive and potentially toxic transition metal catalysts. Metal-free photoredox cyclization of N-arylacrylamides represents a promising route to dihydroquinolinones. organic-chemistry.org

| Green Chemistry Approach | Advantages | Reference |

| Ultrasound Irradiation | Shorter reaction times, higher yields, milder conditions. | nih.goviau.irnih.gov |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, improved yields. | nih.gov |

| Use of Green Solvents (e.g., water, ethanol) | Environmentally benign, reduced toxicity, often low cost. | nih.govmdpi.com |

| Catalyst-Free Reactions | Avoids metal contamination, simplifies purification, reduces cost. | nih.govorganic-chemistry.org |

Exploration of Novel Reaction Pathways and Unconventional Transformations

Beyond green synthesis, there is a continuous effort to discover new chemical reactions and transformations that can introduce novel functionalities to the this compound scaffold. These new pathways open doors to previously inaccessible chemical space and allow for the creation of more complex and diverse molecular architectures.

Emerging Research Areas:

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of dihydroquinolinones. researchgate.netbeilstein-journals.org This method allows for the formation of C-C and C-heteroatom bonds under mild conditions, often utilizing radical intermediates. mdpi.com

C-H Functionalization: The direct functionalization of C-H bonds is a highly atom-economical strategy for modifying the dihydroquinolinone core. nih.govnih.govbohrium.com This approach avoids the need for pre-functionalized starting materials, thereby streamlining synthetic sequences. Research in this area is focused on achieving high regioselectivity in the functionalization of both the quinolinone backbone and the N-phenyl substituent.

Electro-organic Synthesis: Electrochemistry offers a sustainable and powerful alternative to traditional chemical redox reactions. academie-sciences.frnih.govresearchgate.netrsc.org By using electricity as a "reagent," it is possible to generate reactive intermediates and drive unique transformations for the synthesis and functionalization of heterocyclic compounds like dihydroquinolinones.

| Reaction Pathway | Description | Potential Applications | Reference |

| Photoredox Catalysis | Utilizes visible light to initiate redox reactions, often involving radical intermediates. | Synthesis of complex derivatives with high functional group tolerance. | researchgate.netbeilstein-journals.orgmdpi.com |

| C-H Functionalization | Direct modification of C-H bonds, avoiding pre-functionalization. | Late-stage modification of complex molecules, improving synthetic efficiency. | nih.govnih.govbohrium.com |

| Electro-organic Synthesis | Employs electricity to drive chemical reactions. | Green and sustainable synthesis, accessing unique reactivity. | academie-sciences.frnih.govresearchgate.net |

Integration with Artificial Intelligence and Machine Learning for Drug Design and Discovery

The synergy between computational methods and experimental chemistry is accelerating the pace of drug discovery. Artificial intelligence (AI) and machine learning (ML) are being increasingly employed to design novel this compound derivatives with desired biological activities and to predict their properties.

Applications in Drug Discovery:

De Novo Design: Generative AI models can design novel dihydroquinolinone structures with optimized properties for a specific biological target. These models learn from vast datasets of known molecules and their activities to propose new compounds with a high probability of success.

Predictive Modeling: Machine learning algorithms can predict the bioactivity, toxicity, and pharmacokinetic properties of virtual dihydroquinolinone derivatives. nih.govplos.orggithub.ioresearchgate.netresearchgate.net This allows for the in silico screening of large virtual libraries, prioritizing the most promising candidates for synthesis and experimental testing.

AI-Driven Synthesis Planning: AI-powered retrosynthesis tools can devise efficient synthetic routes for target dihydroquinolinone molecules. moleculemaker.orgelsevier.comsynthiaonline.comnih.govpreprints.org These tools can analyze complex structures and suggest step-by-step reaction pathways, saving significant time and resources in the laboratory.

Development of Dihydroquinolinone-Based Pseudo-Natural Products

Natural products have historically been a rich source of inspiration for drug discovery. A current trend involves the creation of "pseudo-natural products," which are novel molecular scaffolds that combine structural motifs from different natural product classes. The this compound core is an excellent starting point for the development of such compounds. By strategically functionalizing this scaffold with fragments from known bioactive natural products, researchers can generate novel molecules with unique biological activities. This approach allows for the exploration of new chemical space while retaining the drug-like properties often associated with natural products.

Broadening the Scope of Application as a Versatile Synthetic Intermediate

The this compound scaffold is not only a target for drug discovery but also a versatile intermediate for the synthesis of more complex molecular architectures. Its inherent reactivity and multiple functionalization sites make it an ideal building block for constructing a wide range of heterocyclic systems.

Synthetic Applications:

Fused Heterocyclic Systems: The dihydroquinolinone core can be annulated with other heterocyclic rings to create novel polycyclic compounds with unique three-dimensional shapes and biological properties. rsc.orgairo.co.inwikipedia.orguomustansiriyah.edu.iqslideshare.net

Spirocyclic Compounds: The synthesis of spiro-dihydroquinolinones, where one of the carbon atoms of the quinolinone ring is part of another ring system, is an area of active research. nih.govmdpi.comresearchgate.netresearchgate.net These spirocyclic structures introduce conformational rigidity and novel spatial arrangements of functional groups, which can be advantageous for binding to biological targets.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Phenyl-3,4-dihydroquinolin-2(1H)-one, and how do reaction conditions vary between methods?

- Answer: Two primary methods are widely used:

- Cyclization : N-substituted benzyl alcohols (e.g., N-methyl-2-aminobenzyl alcohol) react with acetic anhydride under reflux, yielding the quinolinone core after purification .

- Alkylation : Nucleophilic substitution of halogenated quinolinones with amines (e.g., dimethylaminoethyl chloride) in polar aprotic solvents (e.g., DMF) using potassium carbonate as a base at room temperature, achieving moderate to high yields (54–96%) .

- Key Considerations : Solvent choice (DMF vs. THF) and reaction time (24–48 hours) significantly impact yield and purity.

Advanced Research Questions

Q. How can researchers optimize the alkylation step when introducing diverse amine substituents to the quinolinone core?

- Answer : Optimization involves:

- Steric and Electronic Effects : Bulky amines (e.g., piperidine derivatives) require longer reaction times (48+ hours) compared to smaller amines (e.g., dimethylamine) .

- Solvent Selection : DMF enhances solubility of polar intermediates, while THF is preferred for moisture-sensitive reactions .

- Purification : Flash chromatography with gradients of NH₃/MeOH in CH₂Cl₂ effectively isolates products with >95% purity .

Q. How should discrepancies in reaction yields for similar synthetic procedures be investigated?

- Answer : Contradictory yields (e.g., 15% vs. 98% in nitro-group reductions) may arise from:

- Catalyst Purity : Trace moisture in LiAlH₄ can reduce efficiency; rigorous drying of reagents and solvents is critical .

- Side Reactions : Competing pathways (e.g., over-reduction or oxidation) require monitoring via TLC or HPLC .

- Workup Protocols : Incomplete extraction (e.g., using ethyl acetate vs. dichloromethane) may lead to product loss .

Q. What spectroscopic techniques are critical for characterizing novel quinolinone derivatives?

- Answer :

- ¹H NMR : Chemical shifts (e.g., δ 8.15 ppm for nitro-substituted aromatics) confirm substitution patterns .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 292.2 for diethylaminoethyl derivatives) validate molecular weight .

- HPLC : Purity analysis (>95%) ensures reproducibility in biological assays .

Methodological Challenges and Solutions

Q. What strategies are employed to assess the biological activity of quinolinone derivatives?

- Answer :

- Enzyme Inhibition Assays : Derivatives with electron-withdrawing groups (e.g., nitro) show enhanced kinase inhibition due to increased electrophilicity .

- Structure-Activity Relationship (SAR) : Systematic substitution at the 1-phenyl and 6-nitro positions reveals correlations between lipophilicity (ClogP) and antimicrobial potency .

Q. What considerations are essential for scaling up quinolinone synthesis from lab to industrial production?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.